5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide
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Overview
Description
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide is a synthetic peptide compound It is composed of three amino acids: 5-oxo-L-proline, L-phenylalanine, and L-phenylalaninamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled together in a stepwise manner. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers. These machines can perform the stepwise coupling of amino acids with high efficiency and precision. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression. The exact mechanism depends on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-L-proline: A precursor to 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide, involved in various metabolic pathways.
L-phenylalanine: An essential amino acid used in protein synthesis.
L-phenylalaninamide: A derivative of L-phenylalanine with potential biological activity.
Uniqueness
This compound is unique due to its specific sequence and structure, which confer distinct chemical and biological properties
Properties
CAS No. |
64660-81-7 |
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Molecular Formula |
C23H26N4O4 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H26N4O4/c24-21(29)18(13-15-7-3-1-4-8-15)26-23(31)19(14-16-9-5-2-6-10-16)27-22(30)17-11-12-20(28)25-17/h1-10,17-19H,11-14H2,(H2,24,29)(H,25,28)(H,26,31)(H,27,30)/t17-,18-,19-/m0/s1 |
InChI Key |
KBPFYJFNGDNEOX-FHWLQOOXSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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